molecular formula C20H32N2O3 B14337146 Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester CAS No. 108735-80-4

Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester

Cat. No.: B14337146
CAS No.: 108735-80-4
M. Wt: 348.5 g/mol
InChI Key: FQXHIXFCAAQJJW-UHFFFAOYSA-N
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Description

Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamic acid ester functional group, a hexyloxy-substituted phenyl ring, and a piperidinyl ethyl ester moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester typically involves the reaction of [4-(hexyloxy)phenyl] isocyanate with 2-(1-piperidinyl)ethanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The starting materials are fed into the reactor in a controlled manner, and the reaction is monitored using analytical techniques such as gas chromatography or high-performance liquid chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamates or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamate derivatives, while reduction may produce amines.

Scientific Research Applications

Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or receptors. The molecular pathways involved in its action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, phenyl ester
  • Carbamic acid, (4-chlorophenyl)-, ethyl ester
  • Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester

Uniqueness

Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester is unique due to the presence of the hexyloxy-substituted phenyl ring and the piperidinyl ethyl ester moiety. These structural features confer specific chemical and biological properties that distinguish it from other carbamate compounds.

Properties

CAS No.

108735-80-4

Molecular Formula

C20H32N2O3

Molecular Weight

348.5 g/mol

IUPAC Name

2-piperidin-1-ylethyl N-(4-hexoxyphenyl)carbamate

InChI

InChI=1S/C20H32N2O3/c1-2-3-4-8-16-24-19-11-9-18(10-12-19)21-20(23)25-17-15-22-13-6-5-7-14-22/h9-12H,2-8,13-17H2,1H3,(H,21,23)

InChI Key

FQXHIXFCAAQJJW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)NC(=O)OCCN2CCCCC2

Origin of Product

United States

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